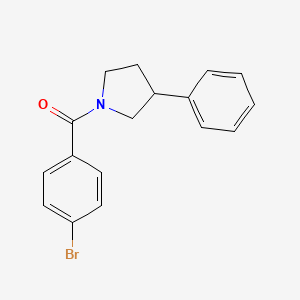
1-(4-bromobenzoyl)-3-phenylpyrrolidine
Vue d'ensemble
Description
1-(4-bromobenzoyl)-3-phenylpyrrolidine, also known as BBP, is a chemical compound used in scientific research. BBP is a pyrrolidine-based compound that has gained significant attention due to its potential for use in the development of new drugs.
Mécanisme D'action
The mechanism of action of 1-(4-bromobenzoyl)-3-phenylpyrrolidine is not fully understood. However, it is believed that 1-(4-bromobenzoyl)-3-phenylpyrrolidine exerts its biological effects by modulating the activity of various signaling pathways in the body. 1-(4-bromobenzoyl)-3-phenylpyrrolidine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 1-(4-bromobenzoyl)-3-phenylpyrrolidine has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-(4-bromobenzoyl)-3-phenylpyrrolidine has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to reduce inflammation, pain, and tumor growth in animal models. 1-(4-bromobenzoyl)-3-phenylpyrrolidine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 1-(4-bromobenzoyl)-3-phenylpyrrolidine has been shown to have antioxidant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-bromobenzoyl)-3-phenylpyrrolidine has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and it is stable under a wide range of conditions. 1-(4-bromobenzoyl)-3-phenylpyrrolidine is also relatively inexpensive compared to other compounds used in drug development. However, 1-(4-bromobenzoyl)-3-phenylpyrrolidine has some limitations. The compound has low solubility in water, which can make it difficult to administer in vivo. Additionally, the safety and toxicity of 1-(4-bromobenzoyl)-3-phenylpyrrolidine have not been fully evaluated.
Orientations Futures
There are several future directions for research on 1-(4-bromobenzoyl)-3-phenylpyrrolidine. One area of interest is the development of 1-(4-bromobenzoyl)-3-phenylpyrrolidine-based drugs for the treatment of neurodegenerative disorders. Another area of interest is the evaluation of the safety and toxicity of 1-(4-bromobenzoyl)-3-phenylpyrrolidine in animal models. Additionally, the development of new synthesis methods for 1-(4-bromobenzoyl)-3-phenylpyrrolidine could lead to the production of more potent and selective compounds. Overall, 1-(4-bromobenzoyl)-3-phenylpyrrolidine has significant potential for use in the development of new drugs, and further research is needed to fully understand its biological effects and therapeutic potential.
Applications De Recherche Scientifique
1-(4-bromobenzoyl)-3-phenylpyrrolidine has been studied extensively for its potential use in the development of new drugs. The compound has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor effects. 1-(4-bromobenzoyl)-3-phenylpyrrolidine has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
(4-bromophenyl)-(3-phenylpyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO/c18-16-8-6-14(7-9-16)17(20)19-11-10-15(12-19)13-4-2-1-3-5-13/h1-9,15H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAPHVAMBPXOKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B4978273.png)
![N~2~-(4-bromophenyl)-N~1~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4978279.png)
![17-isobutyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4978285.png)
![N-(2-chlorophenyl)-3-[1-(3-phenylpropyl)-4-piperidinyl]propanamide](/img/structure/B4978293.png)
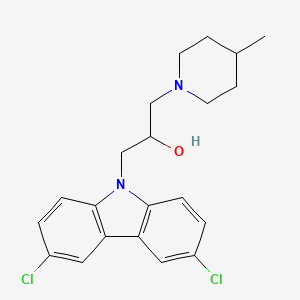
![N-methyl-N-[2-(4-morpholinyl)ethyl]-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4978313.png)
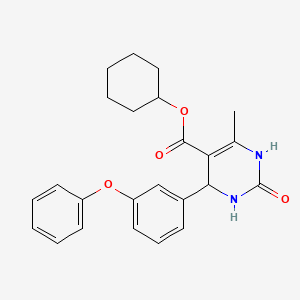
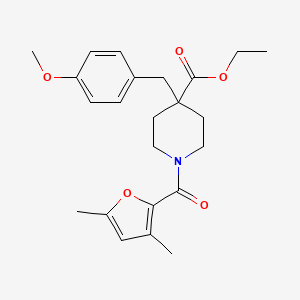

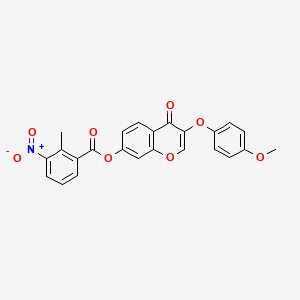
![N-(4-fluorophenyl)-2-[(6-methyl-4-pyrimidinyl)thio]butanamide](/img/structure/B4978353.png)
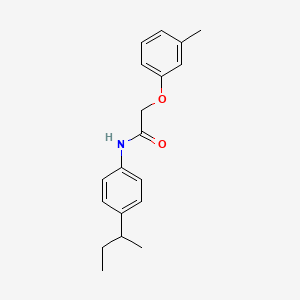
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-[(6-hydroxy-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4978365.png)
![4-(3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}propanoyl)morpholine](/img/structure/B4978370.png)